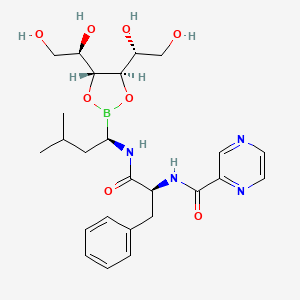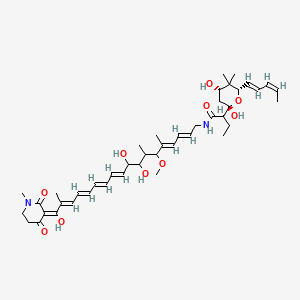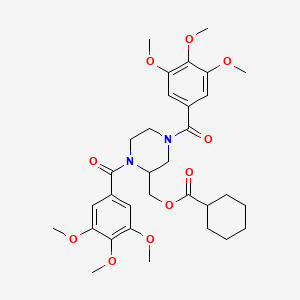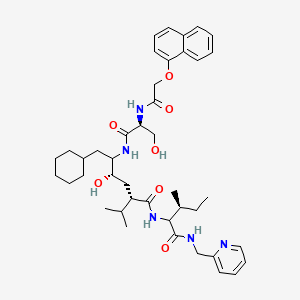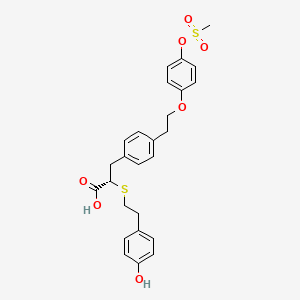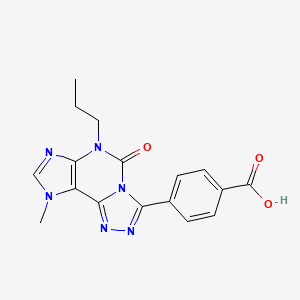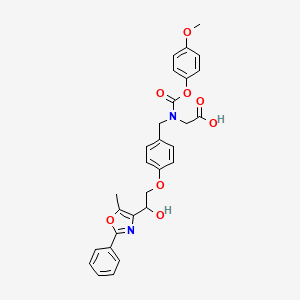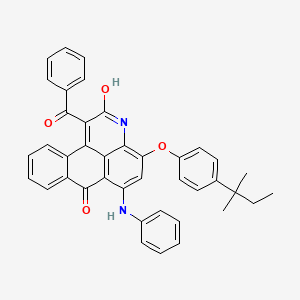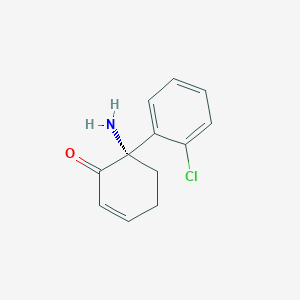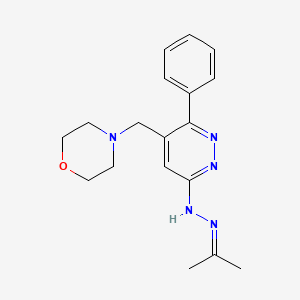
3(2H)-Pyridazinone, 5-(4-morpholinylmethyl)-6-phenyl-, (1-methylethylidene)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3(2H)-Pyridazinone, 5-(4-morpholinylmethyl)-6-phenyl-, (1-methylethylidene)hydrazone is a heterocyclic compound that features a pyridazinone core. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the morpholinylmethyl and phenyl groups, along with the hydrazone moiety, contributes to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 5-(4-morpholinylmethyl)-6-phenyl-, (1-methylethylidene)hydrazone typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate precursors such as hydrazines and dicarbonyl compounds under acidic or basic conditions.
Introduction of the Morpholinylmethyl Group: This step involves the alkylation of the pyridazinone core with a morpholinylmethyl halide in the presence of a base such as potassium carbonate.
Addition of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Formation of the Hydrazone Moiety: The final step involves the condensation of the resulting compound with isopropylidene hydrazine under reflux conditions to form the hydrazone moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
3(2H)-Pyridazinone, 5-(4-morpholinylmethyl)-6-phenyl-, (1-methylethylidene)hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholinylmethyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of pyridazinone oxides.
Reduction: Formation of reduced hydrazone derivatives.
Substitution: Formation of substituted morpholinylmethyl derivatives.
Wissenschaftliche Forschungsanwendungen
3(2H)-Pyridazinone, 5-(4-morpholinylmethyl)-6-phenyl-, (1-methylethylidene)hydrazone has diverse applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its ability to interact with various biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic systems.
Material Science: It is investigated for its potential use in the development of novel materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 3(2H)-Pyridazinone, 5-(4-morpholinylmethyl)-6-phenyl-, (1-methylethylidene)hydrazone involves its interaction with specific molecular targets such as enzymes and receptors. The hydrazone moiety can form reversible covalent bonds with active site residues of enzymes, thereby inhibiting their activity. Additionally, the compound can modulate signaling pathways by binding to receptors and altering their conformation and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3(2H)-Pyridazinone Derivatives: Compounds with similar pyridazinone cores but different substituents.
Morpholinylmethyl Derivatives: Compounds with morpholinylmethyl groups attached to different heterocyclic cores.
Phenylhydrazone Derivatives: Compounds with phenylhydrazone moieties attached to various aromatic systems.
Uniqueness
3(2H)-Pyridazinone, 5-(4-morpholinylmethyl)-6-phenyl-, (1-methylethylidene)hydrazone is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity. The presence of the morpholinylmethyl group enhances its solubility and bioavailability, while the phenyl and hydrazone moieties contribute to its ability to interact with diverse biological targets.
Eigenschaften
CAS-Nummer |
104257-56-9 |
|---|---|
Molekularformel |
C18H23N5O |
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
5-(morpholin-4-ylmethyl)-6-phenyl-N-(propan-2-ylideneamino)pyridazin-3-amine |
InChI |
InChI=1S/C18H23N5O/c1-14(2)19-20-17-12-16(13-23-8-10-24-11-9-23)18(22-21-17)15-6-4-3-5-7-15/h3-7,12H,8-11,13H2,1-2H3,(H,20,21) |
InChI-Schlüssel |
HYANKOPASMJSOX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NNC1=NN=C(C(=C1)CN2CCOCC2)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



